8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
This compound is a highly specialized heterocyclic organic molecule featuring a fused benzo-oxadiazocin core. Its structure includes a bromine atom at position 8, a 4-ethoxyphenyl group at position 3, a methoxy group at position 10, and a methyl substituent at position 2.
Properties
IUPAC Name |
4-bromo-10-(4-ethoxyphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4/c1-4-26-14-7-5-13(6-8-14)23-19(24)22-16-11-20(23,2)27-18-15(16)9-12(21)10-17(18)25-3/h5-10,16H,4,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFMBDNLGVLWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4OC)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazocin ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the ethoxyphenyl group: This step may involve a coupling reaction using a suitable phenyl derivative and a coupling reagent.
Methoxylation and methylation: These functional groups can be introduced through standard alkylation reactions using methanol and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethoxyphenyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and documented case studies.
Structural Characteristics
The compound features a unique oxadiazocin ring structure that contributes to its biological activity. The presence of bromine and methoxy groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with oxadiazocin structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of oxadiazocins can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that similar compounds effectively reduced tumor size in xenograft models .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have reported that derivatives with similar structural motifs possess activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. A specific case study highlighted the effectiveness of oxadiazocins in inhibiting the growth of resistant bacterial strains .
Neuroprotective Effects
Emerging research suggests that compounds like this compound may offer neuroprotective benefits. Investigations into its effects on neurodegenerative diseases such as Alzheimer's have shown potential in reducing oxidative stress and inflammation in neuronal cells .
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Activity |
|---|---|---|---|
| 8-bromo-3-(4-ethoxyphenyl)-10-methoxy... | High | Moderate | Promising |
| Similar Oxadiazocin Derivative A | Moderate | High | Low |
| Similar Oxadiazocin Derivative B | Low | Moderate | Moderate |
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazocin derivatives demonstrated that 8-bromo-3-(4-ethoxyphenyl)-10-methoxy compound exhibited IC values in the low micromolar range against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated an inhibition zone diameter comparable to established antibiotics, suggesting its potential as a therapeutic agent for resistant infections.
Mechanism of Action
The mechanism of action of 8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Analysis
However, structural analogues with overlapping functional groups or substitution patterns can be inferred:
Comparative Analysis
Brominated Aromatic Systems: The target compound’s 8-bromo substituent shares reactivity with the 4-bromophenyl group in ’s triazinoindole derivative. Brominated aromatics are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance binding affinity in drug design . In , the bromo-formylphenoxy group introduces electrophilic character, which contrasts with the ethoxyphenyl group in the target compound, suggesting differences in solubility and metabolic stability .
Methoxy and Ethoxy Substitutions: The 10-methoxy group in the target compound parallels the 4-methoxyphenoxy group in . Methoxy groups typically enhance lipophilicity and modulate cytochrome P450 interactions, whereas ethoxy groups (as in the target’s 4-ethoxyphenyl) may prolong half-life due to slower oxidative metabolism .
Core Heterocycle Differences: The benzo-oxadiazocin core of the target compound is distinct from the triazinoindole () and triazine () systems.
Research Findings and Data Gaps
- Synthetic Routes: No synthesis protocols for the target compound are described in the evidence. By contrast, and detail multi-step reactions (e.g., Claisen-Schmidt condensations, nucleophilic substitutions) for their respective analogues, which could inform hypothetical synthetic strategies for the target .
- Biological Activity: ’s triazinoindole-pyrazole hybrid (ID 41) shows unstated bioactivity, while ’s triazine-benzoate derivatives are likely intermediates for agrochemicals or pharmaceuticals. The target compound’s activity remains speculative.
- Physicochemical Properties : Computational predictions (e.g., LogP, solubility) are absent in the evidence. The ethoxyphenyl and methoxy groups in the target compound suggest moderate hydrophobicity compared to ’s polar triazine derivatives .
Biological Activity
8-bromo-3-(4-ethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 403.276 g/mol. The structure features a bromine atom and an ethoxyphenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of oxadiazocin have shown efficacy against various bacterial strains and fungi. The specific mechanisms often involve disruption of microbial cell walls or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential application in treating inflammatory diseases .
Anticancer Potential
There is emerging evidence that this class of compounds can exhibit anticancer activity. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of the bromine atom is hypothesized to enhance the cytotoxic effects against tumor cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazocin derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents.
- Inhibition of Cancer Cell Lines : Another study focused on the anticancer properties of substituted oxadiazocins where compounds were tested against human breast cancer cell lines (MCF-7). The results showed significant inhibition of cell growth and induction of apoptosis at concentrations as low as 10 µM.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
